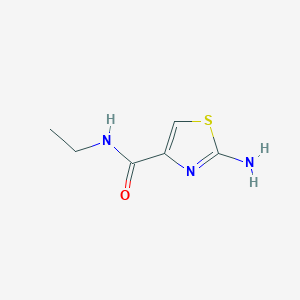

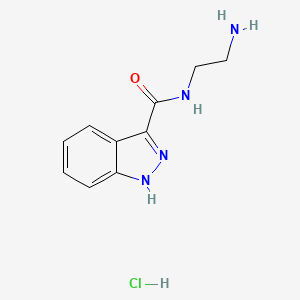

2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Vue d'ensemble

Description

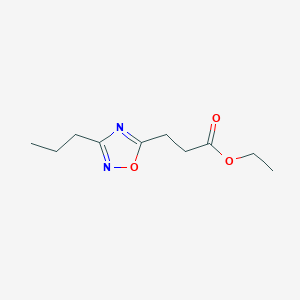

“2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of 2-aminothiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, involves several steps. The compounds are designed and synthesized based on the structure of cemadotin . The structures of these novel compounds are characterized by 1H-NMR, 13C-NMR, and high-resolution (HR)MS .Molecular Structure Analysis

The molecular structure of “2-amino-N-ethyl-1,3-thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . The compound also contains an amide group and an ethyl group attached to the nitrogen atom .Applications De Recherche Scientifique

Antimicrobial Agent

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles, including 2-amino-N-ethyl-1,3-thiazole-4-carboxamide, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

- Methods of Application : Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .

- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For instance, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

Treatment of Atrophy, Sepsis, Psoriasis, Type 2 Diabetes Mellitus, and Muscular Dystrophy

- Scientific Field : Pharmacology

- Application Summary : This compound is being investigated for clinical use in the treatment of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The clinical trial results and a good number of high-quality research indicated the potential of this compound in the treatment of many diseases .

Anticancer Agent

- Scientific Field : Oncology

- Application Summary : The compound has been tested for its growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The majority of the tested compounds displayed growth inhibition on the mentioned cancer cell lines .

Anti-HIV Agent

- Scientific Field : Virology

- Application Summary : The compound has been tested for its anti-HIV activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : Even though the anti-HIV activity and selectivity of the derivative are limited compared to efavirenz, it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

Ligand of Estrogen Receptors and Adenosine Receptor Antagonists

- Scientific Field : Biochemistry

- Application Summary : Aminothiazole compounds, including 2-amino-N-ethyl-1,3-thiazole-4-carboxamide, act as ligands of estrogen receptors and afford a new group of adenosine receptor antagonists .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Treatment of Hyperthyroidism

- Scientific Field : Endocrinology

- Application Summary : 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antifungal Agent

- Scientific Field : Mycology

- Application Summary : The compound has been tested for its antifungal activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Antihypertensive Agent

- Scientific Field : Cardiology

- Application Summary : Thiazole derivatives have been observed to have antihypertensive activity .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Orientations Futures

Thiazoles, including “2-amino-N-ethyl-1,3-thiazole-4-carboxamide”, are an important class of compounds in medicinal chemistry due to their diverse therapeutic roles . Future research could focus on further exploring the therapeutic potential of these compounds, designing new analogues, and studying their mechanisms of action .

Propriétés

IUPAC Name |

2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCICGBDZSRXJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-ethyl-1,3-thiazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)

![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)

![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)

![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)